molecular formula C9H14O B15324296 Cyclohexanol, 2-(2-propynyl)-, trans- CAS No. 101859-16-9

Cyclohexanol, 2-(2-propynyl)-, trans-

Cat. No.: B15324296
CAS No.: 101859-16-9
M. Wt: 138.21 g/mol
InChI Key: HSTZTEDWURGETC-RKDXNWHRSA-N
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Description

Cyclohexanol, 2-(2-propynyl)-, trans- is an organic compound with the molecular formula C9H14O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a 2-propynyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(2-propynyl)-, trans- typically involves the addition of a 2-propynyl group to cyclohexanol. One common method is the alkylation of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of Cyclohexanol, 2-(2-propynyl)-, trans- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding alkyne precursor can also be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(2-propynyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanol, 2-(2-propynyl)-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(2-propynyl)-, trans- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.

    Cyclohexanone, 2-(2-propynyl)-: An oxidized form of Cyclohexanol, 2-(2-propynyl)-, trans-.

    Cyclohexane, 2-(2-propynyl)-: A reduced form of Cyclohexanol, 2-(2-propynyl)-, trans-

Uniqueness

Cyclohexanol, 2-(2-propynyl)-, trans- is unique due to its specific substitution pattern and the presence of a triple bond in the propynyl group.

Properties

CAS No.

101859-16-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1R,2S)-2-prop-2-ynylcyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1

InChI Key

HSTZTEDWURGETC-RKDXNWHRSA-N

Isomeric SMILES

C#CC[C@@H]1CCCC[C@H]1O

Canonical SMILES

C#CCC1CCCCC1O

Origin of Product

United States

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